molecular formula C20H20N6 B2660778 4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine CAS No. 2380183-75-3

4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B2660778
M. Wt: 344.422
InChI Key: MRXRFTRSJMPHCL-UHFFFAOYSA-N
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Description

The compound “4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a benzimidazole ring, an azetidine ring, and a pyrazolo[1,5-a]pyrazine ring .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves several steps to build up the complex structure. The synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring-closing reactions, and condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzimidazole and pyrazolo[1,5-a]pyrazine rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The azetidine ring is a small, strained ring, which can have significant effects on the reactivity of the compound .

Safety And Hazards

The safety and hazards associated with this compound are not known without specific toxicity data. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a drug candidate, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics .

properties

IUPAC Name

4-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-13-10-18-20(21-8-9-25(18)23-13)24-11-15(12-24)26-17-5-3-2-4-16(17)22-19(26)14-6-7-14/h2-5,8-10,14-15H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXRFTRSJMPHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole

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